4-(dimethylamino)-N-(4-iodophenyl)benzamide
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Overview
Description
4-(dimethylamino)-N-(4-iodophenyl)benzamide is an organic compound that features a benzamide core with a dimethylamino group and an iodophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(4-iodophenyl)benzamide typically involves the reaction of 4-iodoaniline with dimethylaminobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an anhydrous solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(dimethylamino)-N-(4-iodophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound is used in the development of organic electronic materials due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(4-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodophenyl group can enhance binding affinity through halogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)-N-(4-bromophenyl)benzamide
- 4-(dimethylamino)-N-(4-chlorophenyl)benzamide
- 4-(dimethylamino)-N-(4-fluorophenyl)benzamide
Uniqueness
4-(dimethylamino)-N-(4-iodophenyl)benzamide is unique due to the presence of the iodine atom, which can participate in halogen bonding, enhancing its binding affinity in biological systems. This makes it a valuable compound in the design of pharmaceuticals and materials with specific electronic properties .
Properties
Molecular Formula |
C15H15IN2O |
---|---|
Molecular Weight |
366.20 g/mol |
IUPAC Name |
4-(dimethylamino)-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C15H15IN2O/c1-18(2)14-9-3-11(4-10-14)15(19)17-13-7-5-12(16)6-8-13/h3-10H,1-2H3,(H,17,19) |
InChI Key |
ZZYLJGCNKKBUNL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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